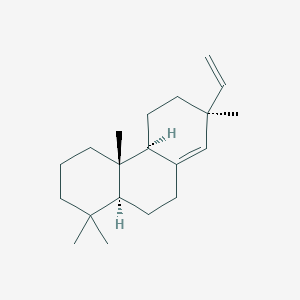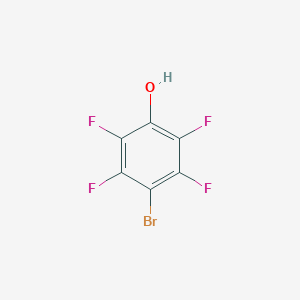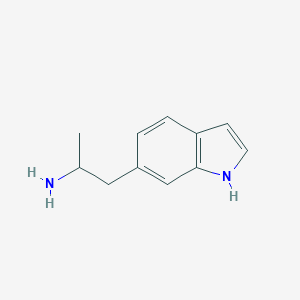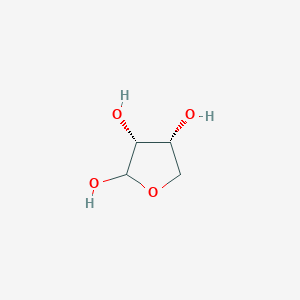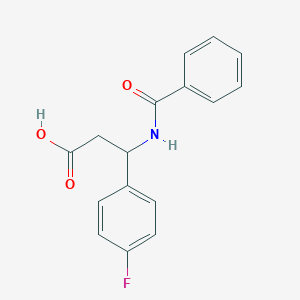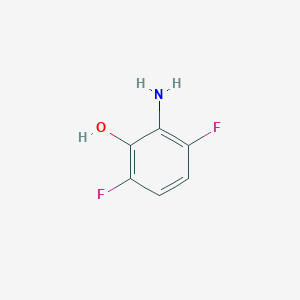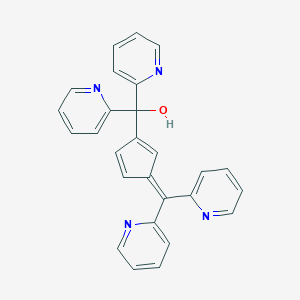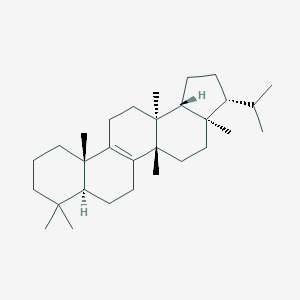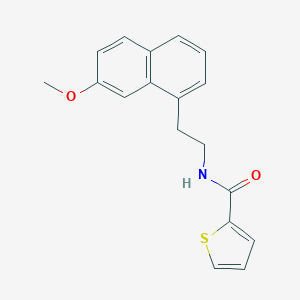
2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-, also known as TNE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TNE is a derivative of the compound 7-hydroxymitragynine, which is found in the leaves of the Mitragyna speciosa plant, commonly known as kratom. TNE has been synthesized in the laboratory and has shown promising results in scientific research.
Mecanismo De Acción
2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- acts on the opioid receptors in the brain and spinal cord, producing analgesic effects. It has a higher affinity for the mu-opioid receptor than the delta and kappa opioid receptors. 2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- also acts as a partial agonist, meaning it activates the receptor to a lesser extent than a full agonist such as morphine.
Biochemical and Physiological Effects
2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been shown to produce analgesic effects in animal models, with a potency similar to that of morphine. It has also been shown to produce less respiratory depression and constipation than morphine, which are common side effects of opioid medications. 2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has also been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has several advantages for laboratory experiments, including its high potency and selectivity for the mu-opioid receptor. However, 2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- also has limitations, including its low solubility in water and its potential for abuse.
Direcciones Futuras
There are several future directions for research on 2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-. One area of research could focus on its potential as a treatment for opioid addiction, as it has been shown to produce less dependence and withdrawal symptoms than other opioids. Another area of research could focus on its potential as a treatment for inflammatory disorders, as it has been shown to have anti-inflammatory effects. Additionally, further research could be conducted on the pharmacokinetics and pharmacodynamics of 2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- to better understand its effects on the body.
Métodos De Síntesis
The synthesis of 2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves several steps, including the reduction of the ketone group in 7-hydroxymitragynine, followed by the addition of a thiophene ring and a carboxamide group. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been studied for its potential applications in various fields, including medicine, pharmacology, and neuroscience. In medical research, 2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been shown to have analgesic properties, which could make it a potential alternative to opioids for pain management. In pharmacology, 2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been studied for its effects on the opioid receptors and its potential as a treatment for opioid addiction. In neuroscience, 2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been studied for its effects on the central nervous system and its potential as a treatment for neurological disorders.
Propiedades
Número CAS |
138112-93-3 |
|---|---|
Fórmula molecular |
C18H17NO2S |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H17NO2S/c1-21-15-8-7-13-4-2-5-14(16(13)12-15)9-10-19-18(20)17-6-3-11-22-17/h2-8,11-12H,9-10H2,1H3,(H,19,20) |
Clave InChI |
OFUZDXITYPNLHS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)C3=CC=CS3)C=C1 |
SMILES canónico |
COC1=CC2=C(C=CC=C2CCNC(=O)C3=CC=CS3)C=C1 |
Otros números CAS |
138112-93-3 |
Sinónimos |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]thiophene-2-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



